N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide
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Overview
Description
N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with a hydroxy group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized to introduce the hydroxy and prop-2-en-1-yl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure the desired substitutions occur efficiently.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the naphthalene ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.
Scientific Research Applications
N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the naphthalene ring play crucial roles in binding to biological receptors, influencing cellular processes, and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds with similar naphthalene structures but different substituents.
Hydroxy Naphthalenes: Compounds with hydroxy groups on the naphthalene ring.
Allyl Naphthalenes: Compounds with allyl groups attached to the naphthalene ring.
Uniqueness
N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
177969-70-9 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[2-(7-hydroxy-8-prop-2-enylnaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H19NO2/c1-3-5-15-16(20)9-8-13-6-4-7-14(17(13)15)10-11-18-12(2)19/h3-4,6-9,20H,1,5,10-11H2,2H3,(H,18,19) |
InChI Key |
VHBHGXGDUBQJJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C(=C(C=C2)O)CC=C |
Origin of Product |
United States |
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